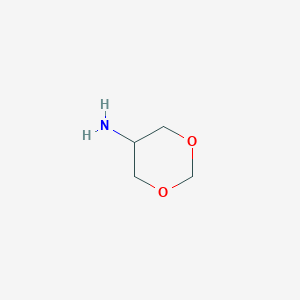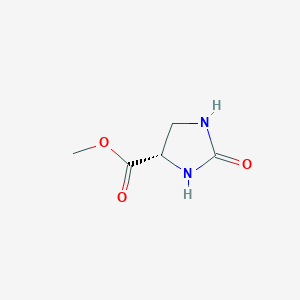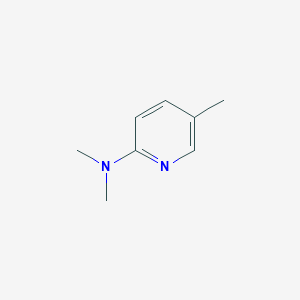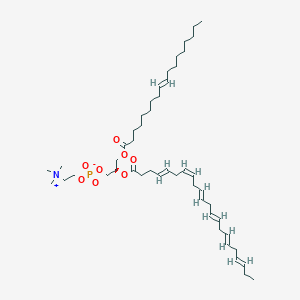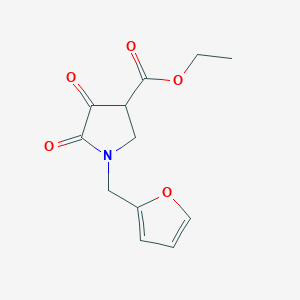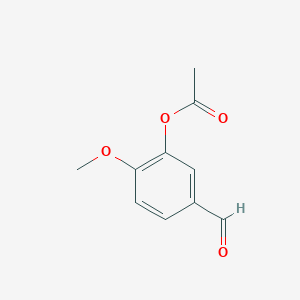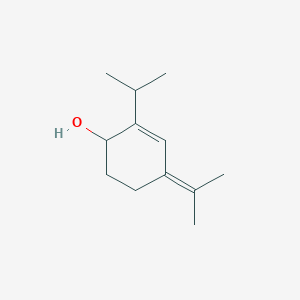
Canventol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Canventol is a chemical compound that has been used in scientific research for many years. It is a versatile compound that has been used in a variety of applications, including drug discovery and development, as well as in the study of biochemical and physiological processes. In
Mecanismo De Acción
The mechanism of action of Canventol is not fully understood. However, it is believed that Canventol acts as an inhibitor of the enzyme monoamine oxidase. Monoamine oxidase is an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the activity of monoamine oxidase, Canventol increases the levels of these neurotransmitters in the brain.
Efectos Bioquímicos Y Fisiológicos
Canventol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. It has also been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory. Canventol has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Canventol in lab experiments is that it is a well-characterized compound that has been used in scientific research for many years. This means that researchers have a good understanding of its properties and how it behaves in different experimental conditions. However, one of the limitations of using Canventol is that it can be difficult to work with. It is a highly reactive compound that can be unstable under certain conditions.
Direcciones Futuras
There are many future directions for research on Canventol. One area of research could be to investigate the potential therapeutic applications of Canventol. It has been shown to have antioxidant properties, which may make it useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Another area of research could be to investigate the effects of Canventol on different neurotransmitter systems. This could help to shed light on the mechanisms by which Canventol exerts its effects. Finally, future research could investigate the potential use of Canventol in combination with other drugs to enhance their therapeutic effects.
Métodos De Síntesis
The synthesis of Canventol is a complex process that involves several steps. The first step involves the reaction of 2,4-dinitrophenylhydrazine with 2,4-pentanedione. This reaction produces a yellow-orange compound known as 2,4-dinitrophenylhydrazone. The second step involves the reduction of 2,4-dinitrophenylhydrazone with sodium borohydride. This reaction produces Canventol.
Aplicaciones Científicas De Investigación
Canventol has been used in a variety of scientific research applications. It has been used in drug discovery and development, as well as in the study of biochemical and physiological processes. Canventol has been used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system. It has also been used to study the metabolism of drugs in the liver.
Propiedades
Número CAS |
150956-50-6 |
|---|---|
Nombre del producto |
Canventol |
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
2-propan-2-yl-4-propan-2-ylidenecyclohex-2-en-1-ol |
InChI |
InChI=1S/C12H20O/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h7,9,12-13H,5-6H2,1-4H3 |
Clave InChI |
CYOJESZRZNCQEV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C)C)CCC1O |
SMILES canónico |
CC(C)C1=CC(=C(C)C)CCC1O |
Sinónimos |
2-isopropyl-4-isopropylidenecyclohex-2-ene-1-ol canventol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



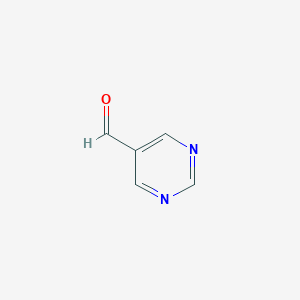
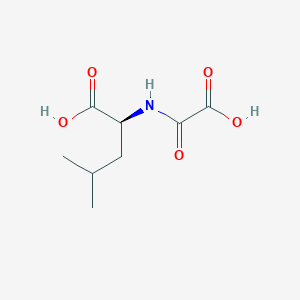
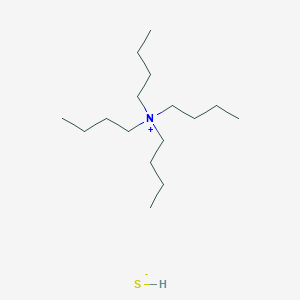
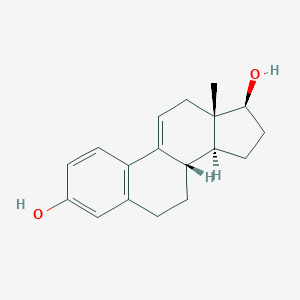
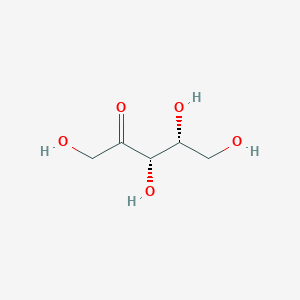
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B119809.png)
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone](/img/structure/B119813.png)
